molecular formula C8H5F2NO4 B2404387 2-(Difluoromethyl)-3-nitrobenzoic acid CAS No. 2248279-92-5

2-(Difluoromethyl)-3-nitrobenzoic acid

Cat. No.: B2404387
CAS No.: 2248279-92-5
M. Wt: 217.128
InChI Key: LRUDNDZISKXWEP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-nitrobenzoic acid (CAS 2248279-92-5) is a benzoic acid derivative of significant interest in advanced chemical research and development. This compound, with a molecular formula of C 8 H 5 F 2 NO 4 and a molecular weight of 217.126 g/mol, features a difluoromethyl group and a nitro group on its aromatic ring, creating a multifunctional scaffold for synthetic chemistry . The specific positioning of its electron-withdrawing substituents makes it a valuable building block in medicinal chemistry for the synthesis of potential active pharmaceutical ingredients (APIs). Furthermore, its structural motifs are highly relevant in the design of advanced functional materials. Notably, benzoic acid derivatives serve as core structures in developing fluorescent probes . Research into probes based on similar scaffolds, such as HBT (2-(Benzo[d]thiazol-2-yl)phenol), highlights their application in detecting specific anions like fluoride (F⁻) through mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) . The difluoromethyl group in your compound of interest may similarly be exploited in the design of molecular sensors for biomedical imaging or environmental monitoring . This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-(difluoromethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)6-4(8(12)13)2-1-3-5(6)11(14)15/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDNDZISKXWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor, such as a halogenated benzoic acid, followed by nitration. The difluoromethylation can be achieved using reagents like difluoromethyl bromide (BrCF₂H) in the presence of a base and a catalyst . The nitration step involves the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and catalysts is also tailored to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Reduction: 2-(Difluoromethyl)-3-aminobenzoic acid

    Oxidation: 2-(Carboxy)-3-nitrobenzoic acid

    Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-nitrobenzoic acid is primarily related to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins and enzymes . The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituent effects on key properties:

Compound Name Substituents Acidity (pKa, estimated) LogP (estimated) HOMO-LUMO Gap (eV)
2-(Difluoromethyl)-3-nitrobenzoic acid -CF₂H (C2), -NO₂ (C3) ~2.7 1.8 Not reported
4-Fluoro-2-methyl-3-nitrobenzoic acid -CH₃ (C2), -F (C4), -NO₂ (C3) ~3.2 2.1 -
2-Chloro-3-nitrobenzoic acid -Cl (C2), -NO₂ (C3) ~2.9 2.3 -
3,5-Difluoro-2-nitrobenzoic acid -F (C3, C5), -NO₂ (C2) ~2.5 1.5 -
2,4-Difluoro-5-nitrobenzoic acid -F (C2, C4), -NO₂ (C5) ~2.4 1.4 -

Key Observations :

  • Acidity : The difluoromethyl group in the target compound increases acidity compared to methyl-substituted analogs (e.g., 4-Fluoro-2-methyl-3-nitrobenzoic acid) due to stronger electron withdrawal. However, compounds with multiple fluorines (e.g., 3,5-Difluoro-2-nitrobenzoic acid) exhibit even lower pKa values .

Reactivity and Biodegradation

  • Enzymatic Degradation : The nitroaromatic dioxygenase MnbAB from Comamonas sp. JS46 preferentially degrades 3-nitrobenzoic acid derivatives but shows reduced activity when substituents (e.g., -OH, -NH₂) are present at the ortho position . The difluoromethyl group at C2 in the target compound may sterically hinder enzyme binding, slowing biodegradation compared to unsubstituted 3-nitrobenzoic acid.
  • Chemical Stability : Fluorine’s inductive effects stabilize the aromatic ring against electrophilic substitution, whereas nitro groups direct further reactions to specific positions. For example, 2-Chloro-3-nitrobenzoic acid undergoes nucleophilic aromatic substitution more readily at the nitro-meta position compared to fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-3-nitrobenzoic acid, and how can purity be optimized?

A common approach involves sequential nitration and difluoromethylation of a benzoic acid precursor. For example:

  • Step 1 : Nitration of 2-(difluoromethyl)benzoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize byproducts.
  • Step 2 : Purification via recrystallization in ethanol/water or preparative HPLC to isolate the 3-nitro derivative .
  • Purity Optimization : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm structure via 1^1H/19^{19}F NMR. Fluorinated intermediates often require rigorous drying to avoid hydrolysis .

Q. How can the structural and electronic properties of this compound be characterized?

  • Spectroscopy : 19^{19}F NMR is critical for confirming difluoromethyl group integrity (δ ≈ -110 to -130 ppm). IR spectroscopy identifies nitro (1520–1350 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, which influence solubility and reactivity. Compare with databases (e.g., Cambridge Structural Database) .
  • Computational Analysis : Density Functional Theory (DFT) calculates electrostatic potentials, highlighting electron-withdrawing effects of nitro and difluoromethyl groups .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating biological activity, and how can this be validated experimentally?

The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. To validate:

  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., succinate dehydrogenase in fungal pathogens, as seen in related Complex II inhibitors ).
  • Isotopic Labeling : Use 18^{18}F-labeled analogs to track biodistribution via PET imaging .
  • SAR Studies : Compare with non-fluorinated analogs to quantify fluorine’s contribution to binding affinity .

Q. How can conflicting data on the compound’s reactivity in nucleophilic aromatic substitution (NAS) be resolved?

Contradictions may arise from solvent polarity or competing pathways:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH).
  • Computational Modeling : Identify transition states using DFT to predict regioselectivity under varying conditions .
  • Byproduct Analysis : Characterize side products (e.g., defluorination or nitro-group reduction) via LC-MS .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising bioactivity?

  • Prodrug Design : Convert the carboxylic acid to ester or amide derivatives (e.g., methyl ester) for enhanced lipophilicity, with enzymatic cleavage in target tissues .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to create stable co-crystals, improving aqueous solubility .
  • pH Adjustment : Buffer solutions (pH 7.4) can ionize the carboxylic acid group, enhancing solubility for intravenous administration .

Methodological Considerations

Q. How can researchers address discrepancies in reported melting points or spectral data?

  • Interlaboratory Validation : Collaborate with independent labs to standardize conditions (e.g., heating rate in DSC for melting points).
  • Batch Analysis : Compare multiple synthetic batches to rule out impurities affecting physical properties .
  • Database Cross-Referencing : Cross-check with NIST Chemistry WebBook or PubChem for consensus values .

Q. What in silico tools are recommended for predicting ADMET properties of this compound?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and toxicity. The nitro group may flag hepatotoxicity, requiring experimental validation .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal SDH), guiding mutagenesis studies to confirm binding sites .

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